2-(Oxolan-3-yloxy)ethan-1-ol
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Overview
Description
It is a versatile small molecule that serves as a scaffold in various chemical syntheses . This compound is characterized by the presence of an oxolane ring (a five-membered ether ring) attached to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol typically involves the reaction of tetrahydrofuran with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants. The use of advanced catalytic systems can further enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxolane ring can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
Oxidation: Formation of 2-(Oxolan-3-yloxy)ethanal or 2-(Oxolan-3-yloxy)ethanoic acid.
Reduction: Formation of 2-(Tetrahydro-3-furanyloxy)ethanol.
Substitution: Formation of 2-(Oxolan-3-yloxy)ethyl halides or amines.
Scientific Research Applications
2-(Oxolan-3-yloxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: It finds applications in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-3-yl)ethan-1-ol: This compound has a similar structure but lacks the ether linkage present in 2-(Oxolan-3-yloxy)ethan-1-ol.
2-(Tetrahydro-3-furanyloxy)ethanol: This is another name for this compound, highlighting its structural similarity.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an ethan-1-ol moiety, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXITRAJVGCFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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